Cyanopindolol hemifumarate

Description

Historical Development and Discovery

The development of this compound traces its origins to early research on beta-adrenergic receptor ligands and the need for highly specific radioligands in pharmacological studies. The foundational work began with the synthesis of iodocyanopindolol, which was developed as a radioligand with extraordinarily high affinity and specificity for beta-adrenoceptors. Initial studies demonstrated that this compound binds with dissociation constants ranging from 27 to 40 picomolar for beta-adrenoceptors in various tissues, representing an approximately three-fold improvement in affinity compared to previously available ligands. The development process was driven by the limitation of earlier compounds that showed cross-reactivity with alpha-adrenergic and serotonin receptors, necessitating the creation of more selective tools for receptor research.

Research conducted in the early 1980s established the fundamental binding characteristics of radiolabeled cyanopindolol derivatives in human platelet beta-adrenergic receptor studies. These investigations revealed that iodine-125 labeled cyanopindolol binds to saturable binding sites on platelet membranes with a dissociation constant of 14±3 picomolar and a maximal binding capacity of 18±4 femtomoles per milligram of protein. The binding demonstrated reversibility with forward and reverse rate constants of 1.8×10^7 per second per molar and 3.8×10^-4 per second, respectively. These early studies established the pharmacological profile that would later inform the development of the hemifumarate salt form for enhanced research applications.

The evolution toward this compound specifically emerged from the need to create stable, water-soluble formulations suitable for diverse experimental conditions. The hemifumarate salt formation provided improved handling characteristics while maintaining the compound's receptor binding properties, making it more accessible for routine laboratory use. This development represented a significant advancement in making high-affinity receptor antagonists available to the broader research community for neuropharmacological investigations.

Classification and Nomenclature

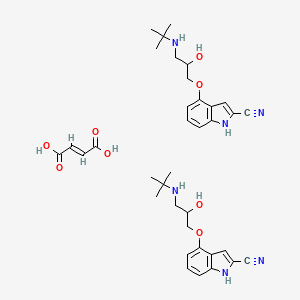

This compound belongs to the class of indole derivatives and is systematically classified as a dual-acting receptor antagonist. The compound's official chemical name is 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile hemifumarate, reflecting its structural components and salt formation. The molecular formula is recorded as C₁₆H₂₁N₃O₂·½C₄H₄O₄ for the hemifumarate salt, with a molecular weight of 345.4 grams per mole. The compound is also known by various synonyms in scientific literature, including S(-)-cyanopindolol hemifumarate when referring to the specific stereoisomer.

The structural classification places this compound within the broader category of N-tert-butyl-phenoxypropanolamines, a group characterized by their beta-adrenergic receptor activity. The presence of the indole ring system with a carbonitrile substituent at the 2-position distinguishes it from other members of the pindolol family. The hemifumarate designation indicates that the salt contains one-half molar equivalent of fumaric acid per molecule of cyanopindolol, resulting in the specific stoichiometry reflected in the molecular formula.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₂·½C₄H₄O₄ | |

| Molecular Weight | 345.4 g/mol | |

| CAS Number | 69906-86-1 | |

| Appearance | White solid | |

| Purity | ≥98% by high-performance liquid chromatography |

The compound's classification within receptor pharmacology encompasses multiple receptor systems, distinguishing it from more selective antagonists. It is categorized as both a 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptor antagonist, as well as a beta-adrenoceptor antagonist, placing it in the unique category of multi-target receptor modulators.

Significance in Receptor Pharmacology Research

This compound has established itself as a cornerstone compound in receptor pharmacology research due to its unique dual-acting properties and exceptional binding characteristics. The compound demonstrates highly potent and selective antagonism at presynaptic serotonin autoreceptors in brain cortex studies, with apparent dissociation constant values of 8.29 for racemic cyanopindolol when tested against serotonin. This represents approximately 20-fold greater potency compared to previously available serotonin receptor antagonists, making it an invaluable tool for investigating serotonergic neurotransmission.

The stereoselective nature of cyanopindolol's activity has provided crucial insights into receptor binding mechanisms. Research has demonstrated that the (-)-enantiomer exhibits an apparent dissociation constant of 8.30, while the (+)-enantiomer shows reduced potency with a value of 6.83. This stereoselectivity has proven essential for understanding the three-dimensional requirements of receptor binding sites and has informed the design of subsequent receptor ligands. The compound's inability to affect alpha-2 adrenoceptors on serotoninergic neurons, in contrast to other serotonin antagonists, has highlighted the importance of receptor selectivity in neuropharmacological research.

| Receptor Type | Binding Affinity (pK) | Research Application |

|---|---|---|

| 5-Hydroxytryptamine 1A | 8.69 | Serotonin receptor studies |

| 5-Hydroxytryptamine 1B | 8.70 | Neurotransmission research |

| Beta-1 Adrenoceptor | 10.0 | Cardiovascular physiology |

| Beta-2 Adrenoceptor | 7.4 | Respiratory and vascular studies |

The compound's application in beta-3 adrenoceptor research has revealed additional pharmacological complexities. Studies using rat ileum preparations have shown that cyanopindolol acts as a potent antagonist at beta-3 adrenoceptors, but at higher concentrations, it exhibits partial agonist properties. This dual behavior has provided insights into receptor occupancy theory and the concept of functional selectivity, where the same compound can produce different effects depending on receptor reserve and tissue context. The dissociation constant values obtained against different agonists vary significantly, with higher values against isoprenaline compared to BRL 37344, suggesting complex receptor interactions that continue to inform current understanding of beta-adrenoceptor pharmacology.

Research utilizing this compound has also contributed to understanding receptor oligomerization and protein-lipid interactions. Studies using N-bromoacetyl-amino-cyanopindolol derivatives have demonstrated that beta-adrenergic receptors exist in oligomeric states in their native environment. The finding that irreversible binding to half of the receptor sites abolishes ligand binding activity at all sites has provided evidence for cooperative interactions between receptor subunits. Additionally, research has revealed that cyanopindolol derivatives can label non-protein components, specifically water-soluble lipids closely associated with the receptor, highlighting the importance of the lipid environment in receptor function.

Related Compounds in the Pindolol Family

The pindolol family encompasses a series of structurally related beta-adrenoceptor antagonists, with this compound representing a significant advancement in selectivity and potency within this group. Pindolol itself serves as the prototype compound, characterized as a non-selective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity. Unlike this compound, pindolol demonstrates partial agonist activity, meaning it produces some stimulation while blocking beta-adrenoceptors. This fundamental difference in pharmacological profile distinguishes this compound as a pure antagonist without significant agonist properties at serotonin receptors.

Structural modifications within the pindolol family have led to compounds with varying receptor selectivity profiles and pharmacological characteristics. The introduction of the cyano group at the 2-position of the indole ring in cyanopindolol represents a critical structural modification that enhances binding affinity and alters receptor selectivity. Research on cyanopindolol analogues has revealed specific structure-activity relationships that govern antagonist potency. The presence of a quaternary carbon group, such as the tert-butyl moiety, produces the most potent antagonist activity, while modifications that reduce the level of saturation at the carbon atom alpha to the secondary amine decrease antagonist potency.

| Compound | Receptor Selectivity | Key Distinguishing Feature |

|---|---|---|

| Pindolol | Beta-1/Beta-2 adrenoceptor | Intrinsic sympathomimetic activity |

| Cyanopindolol | Beta-adrenoceptor/5-Hydroxytryptamine 1A/1B | Dual serotonin-adrenergic antagonism |

| Iodocyanopindolol | Beta-adrenoceptor | Radiolabeled for binding studies |

| 7-Methylcyanopindolol | Beta-3 adrenoceptor | Enhanced beta-3 selectivity |

Iodocyanopindolol represents another significant member of this family, developed specifically as a radioligand for receptor binding studies. This compound maintains the high-affinity binding characteristics of cyanopindolol while providing the radioactive labeling necessary for quantitative receptor studies. The iodination at the 3-position of the indole ring in certain analogues has been shown to increase antagonist potency in compounds that were previously less active, suggesting that beneficial electronic effects on the indole ring can compensate for structural limitations.

The development of 7-methylcyanopindolol and other substituted analogues has expanded the utility of the pindolol family for investigating specific receptor subtypes. These modifications have revealed that inclusion of electron-withdrawing groups, such as cyano or ethyl ester moieties, alpha to the indole nitrogen increases antagonist potency. The systematic exploration of these structure-activity relationships has provided fundamental insights into the molecular requirements for receptor binding and has informed the rational design of subsequent generations of receptor ligands.

The hemifumarate salt formation specifically applied to cyanopindolol represents an advancement in pharmaceutical formulation within this compound family. While other members of the pindolol family are typically available as hydrochloride salts or free bases, the hemifumarate salt provides enhanced stability and solubility characteristics that make this compound particularly suitable for research applications. This formulation approach has maintained the compound's pharmacological activity while improving its handling properties and experimental utility, demonstrating the importance of appropriate salt selection in pharmaceutical development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBITJKBOWVCCI-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanopindolol hemifumarate involves multiple steps, starting with the preparation of the core structure, which includes an indole ring substituted with a cyanide group and a tert-butylamino group. The key steps typically involve:

Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods that construct the indole nucleus.

Introduction of the Cyanide Group: This step often involves the use of cyanogen bromide or similar reagents to introduce the cyanide functionality.

Attachment of the Tert-Butylamino Group: This is usually done through nucleophilic substitution reactions where the tert-butylamine is introduced.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Cyanopindolol hemifumarate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the cyanide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the tert-butylamino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cyanopindolol hemifumarate is widely used in scientific research due to its ability to block beta-adrenergic and serotonin receptors. Its applications include:

Cardiovascular Research: Used to study the effects of beta-blockers on heart rate and blood pressure.

Neurological Studies: Employed in research on serotonin receptors and their role in mood regulation and other neurological functions.

Pharmacological Research: Utilized to investigate the mechanisms of action of various drugs and their interactions with beta-adrenergic and serotonin receptors

Mechanism of Action

Cyanopindolol hemifumarate exerts its effects by blocking beta-adrenergic receptors and serotonin receptors. These receptors are G protein-coupled receptors found on the surface of many cell types. By blocking these receptors, this compound interferes with the downstream signaling pathways activated by catecholamines and serotonin, leading to a reduction in their physiological effects .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- β₃-AR Selectivity: Cyanopindolol’s β₃-AR antagonism is exploited in studies on metabolic disorders and heart failure, where β₃ activation exacerbates cardiac dysfunction .

- 5-HT Receptor Cross-Talk : Its dual activity allows investigation of serotonin-β-AR interactions in pulmonary hypertension and anxiety disorders .

- Thermodynamic Stability : The hemifumarate salt’s stability (-20°C for 3 years) surpasses labile compounds like carvedilol, which degrade faster under similar conditions .

Biological Activity

Cyanopindolol hemifumarate is a pharmacologically significant compound primarily recognized for its role as a 5-HT1A and 5-HT1B receptor antagonist , as well as a β-adrenoceptor antagonist . This dual action positions it as a valuable tool in both research and therapeutic contexts, particularly in the study of neuropharmacology and cardiovascular diseases.

- Chemical Name : 4-[3-[tert-Butylamino]-2-hydroxypropoxy]-1H-indole-2-carbonitrile hemifumarate

- Molecular Formula : C16H21N3O2

- CAS Number : 69906-86-1

- Purity : ≥98% (HPLC) .

This compound exhibits its biological activity through the following mechanisms:

-

5-HT Receptor Antagonism :

- It antagonizes both the 5-HT1A and 5-HT1B receptors with similar affinity, which plays a crucial role in modulating serotonin signaling pathways involved in mood regulation and anxiety .

- Studies indicate that it behaves as a partial agonist at these receptors, influencing intracellular calcium levels and adenylyl cyclase activity .

- β-Adrenoceptor Antagonism :

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity Type | Receptor Type | Affinity (pKi) | Effect |

|---|---|---|---|

| Antagonism | 5-HT1A | 8.69 ± 0.09 | Inhibits serotonin signaling |

| Antagonism | 5-HT1B | 8.70 ± 0.06 | Inhibits serotonin signaling |

| Antagonism | β-Adrenoceptor | Variable | Reduces heart rate |

Case Study: Neuropharmacological Effects

A study examining the effects of Cyanopindolol on anxiety-related behaviors demonstrated that its administration led to reduced anxiety-like behaviors in rodent models. The mechanism was attributed to its action on the 5-HT1A receptor , which is known to mediate anxiolytic effects .

Cardiovascular Research

In cardiovascular studies, this compound was shown to effectively lower blood pressure in hypertensive rats by blocking β-adrenoceptors, leading to vasodilation. This effect was noted to be more pronounced compared to other β-blockers, suggesting unique properties that could benefit patients with heart failure .

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate Cyanopindolol hemifumarate’s β-adrenergic receptor activity and partial agonist effects?

- Methodological Answer : Use radioligand binding assays to quantify receptor affinity (e.g., competitive inhibition with [³H]-Cyanopindolol) and functional assays (e.g., cAMP modulation) to assess partial agonism. Frameworks like PICOT (Population: receptor subtypes; Intervention: ligand concentration; Comparison: baseline activity; Outcome: binding kinetics; Time: equilibrium conditions) ensure structured experimental design. Include controls for nonspecific binding and validate results with orthogonal methods like fluorescence resonance energy transfer (FRET) .

Q. What are the best practices for synthesizing this compound and ensuring chemical purity?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor synthesis intermediates. Confirm purity (>98%) via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry. Solvent stability tests (e.g., in ethanol or DMSO) should precede long-term storage, as the hemifumarate moiety may influence hygroscopicity .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological applications?

- Methodological Answer : Use databases like PubMed and SciFinder with keywords "this compound," "β-adrenergic receptors," and "partial agonism." Apply PEO (Population: in vitro/in vivo models; Exposure: receptor binding; Outcome: efficacy metrics) to filter studies. Critically appraise sources by distinguishing primary data (e.g., binding constants) from secondary interpretations (e.g., mechanistic hypotheses) .

Advanced Research Questions

Q. How can contradictions in reported partial agonist efficacy of this compound be resolved?

- Methodological Answer : Analyze methodological variables such as assay temperature (e.g., 25°C vs. 37°C), buffer composition (e.g., Mg²⁺ concentration), and receptor isoform specificity. Use meta-analysis tools to quantify heterogeneity across studies. Apply FINER criteria (Feasible: replicate key experiments; Novel: explore understudied isoforms; Ethical: avoid data cherry-picking) to design follow-up studies .

Q. What advanced techniques characterize this compound’s solvent interactions and metal-ion complexation?

- Methodological Answer : Employ differential scanning calorimetry (DSC) to study thermal stability in different solvents. Use X-ray crystallography to resolve metal-ion interactions (e.g., with Ca²⁺ or Zn²⁺) influenced by the hemifumarate group. Solvent polarity effects on reaction kinetics can be assessed via stopped-flow spectroscopy .

Q. How should dose-response studies account for this compound’s stereochemical properties?

- Methodological Answer : Design enantiomer-specific assays using chiral chromatography to isolate R/S configurations. Compare dose-response curves (log[agonist] vs. response) for each enantiomer in functional assays (e.g., G-protein activation). Apply factorial design to test interactions between stereochemistry and pH-dependent solubility .

Data Management and Reporting Standards

Q. What statistical practices are essential for reporting this compound’s experimental results?

- Methodological Answer : Adhere to the metric system (e.g., nM for IC₅₀ values) and justify significant figures (e.g., mean ± SD to one digit beyond instrument precision). Avoid the term "significant" without p-values (specify α = 0.05). Use software like GraphPad Prism for nonlinear regression analysis of binding data .

Q. How can researchers ensure reproducibility of this compound studies?

- Methodological Answer : Document solvent lot numbers, storage conditions (-20°C desiccated), and instrument calibration dates. Share raw data (e.g., NMR spectra, dose-response tables) in supplementary materials. Follow A.14-A.16 guidelines (reproducibility protocols, task distribution in teams) for transparent experimental workflows .

Conflict of Interest and Ethical Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.